6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 92521-64-7
VCID: VC3083280
InChI: InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17)
SMILES: CCCCN(CCCC)C1=NC(=O)NC(=O)N1
Molecular Formula: C11H20N4O2
Molecular Weight: 240.3 g/mol

6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione

CAS No.: 92521-64-7

Cat. No.: VC3083280

Molecular Formula: C11H20N4O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione - 92521-64-7

Specification

CAS No. 92521-64-7
Molecular Formula C11H20N4O2
Molecular Weight 240.3 g/mol
IUPAC Name 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione
Standard InChI InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17)
Standard InChI Key YLDUVFYDTIBKCT-UHFFFAOYSA-N
SMILES CCCCN(CCCC)C1=NC(=O)NC(=O)N1
Canonical SMILES CCCCN(CCCC)C1=NC(=O)NC(=O)N1

Introduction

Molecular Identity and Structural Characteristics

6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione belongs to the triazine family, a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing three nitrogen atoms. The compound exhibits distinctive structural features that determine its chemical behavior and potential applications.

Chemical Identification Parameters

The compound is defined by the following key parameters:

ParameterValue
CAS Number92521-64-7
Molecular FormulaC11H20N4O2
Molecular Weight240.30 g/mol
IUPAC Name6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione
Standard InChIInChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17)
Standard InChIKeyYLDUVFYDTIBKCT-UHFFFAOYSA-N
SMILESCCCCN(CCCC)C1=NC(=O)NC(=O)N1

Structural Features

The compound's structure comprises:

  • A triazine ring core with three nitrogen atoms arranged symmetrically

  • A dibutylamino group (-N(C4H9)2) at position 6 of the triazine ring

  • Carbonyl groups (C=O) at positions 2 and 4, forming the dione structure

  • Two potentially acidic NH groups at positions 1 and 3

The presence of the dibutylamino group significantly affects the compound's lipophilicity, while the dione functionality influences its hydrogen-bonding capabilities and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione determine its behavior in various environments and its potential applications.

Physical Properties

Although specific physical property data is limited in the available literature, the compound likely exhibits the following characteristics based on its structural features:

PropertyExpected Characteristics
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilityLimited water solubility, better solubility in organic solvents
LipophilicityEnhanced by the presence of two butyl chains
Hydrogen BondingCapable of both donating and accepting hydrogen bonds

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The NH groups in the dione structure can participate in acid-base reactions and nucleophilic substitutions

  • The carbonyl groups may undergo nucleophilic attack

  • The nitrogen atoms, including those in the dibutylamino group, can coordinate with metals

  • The dione functionality can participate in various transformations typical of amides and related structures

Synthesis Methods

The synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves reactions that introduce the dibutylamino group onto the triazine ring, followed by functionalization to establish the dione structure.

Precursor-Based Synthesis

A common approach utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material:

  • Selective Substitution: Reaction of cyanuric chloride with dibutylamine in the presence of a base (typically at controlled low temperatures to ensure mono-substitution)

  • Hydrolysis: Conversion of the remaining chlorine atoms to hydroxyl groups under basic or acidic conditions, forming the dione structure

  • Purification: Isolation and purification through recrystallization or chromatographic techniques

Alternative Synthetic Routes

Alternative synthetic pathways might include:

  • Direct Cyclization: Formation of the triazine ring with appropriately positioned functional groups

  • Biuret Method: Similar to the synthesis of related triazine derivatives, utilizing biuret as a key reagent with appropriate modifications to introduce the dibutylamino group

For example, the synthesis of structurally related 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves the use of biuret and appropriate esters under basic conditions, followed by dehydration .

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, comparison with structurally similar compounds provides valuable insights.

Comparison with Sulfur Analog

The sulfur analog, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, differs significantly in its chemical properties and reactivity patterns.

Property6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
CAS Number92521-64-729529-99-5
Molecular FormulaC11H20N4O2C11H20N4S2
Molecular Weight240.30 g/mol272.43 g/mol
Key Functional GroupsDione (C=O)Dithiol (C=S)
Melting PointNot specified in available literature143°C
Boiling PointNot specified in available literature343.7°C at 760 mmHg
ReactivityHydrogen bonding, nucleophilic substitutionOxidation to disulfides, reduction to thiols, nucleophilic substitution

The replacement of oxygen with sulfur in the dithiol derivative significantly alters the compound's chemical behavior, particularly its redox properties and coordination chemistry.

Comparison with tert-Butyl Derivatives

Two structurally related compounds featuring tert-butyl groups instead of dibutyl groups demonstrate how slight structural modifications affect properties:

CompoundKey Structural DifferenceMolecular WeightMolecular Formula
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dioneDibutylamino group240.30 g/molC11H20N4O2
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dionetert-Butylamino group184.20 g/mol C7H12N4O2
6-(tert-Butylamino)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dionetert-Butylamino and N-methyl groups198.22 g/mol C8H14N4O2

The substitution pattern significantly influences molecular properties like solubility, lipophilicity, and potential biological activity profiles.

Chemical Reactions and Transformation Pathways

The functional groups present in 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione enable various chemical transformations.

Reactivity Patterns

The compound can participate in several reaction types:

  • N-Alkylation: The NH groups can react with alkylating agents to form N-alkylated derivatives

  • Nucleophilic Substitution: The carbonyl groups may undergo nucleophilic attack under appropriate conditions

  • Coordination Chemistry: The nitrogen atoms can coordinate with metals to form complexes

  • Hydrogen Bonding Interactions: The NH and C=O groups enable hydrogen bonding with appropriate partners

Structural Modifications

Potential structural modifications include:

  • Functional Group Interconversion: Conversion of the dione to other functional groups

  • Substitution Pattern Alteration: Introduction of additional substituents on the triazine ring

  • Chain Modification: Alteration of the butyl chains to modify lipophilicity and other properties

Analytical Characterization

Comprehensive characterization of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione requires various analytical techniques.

Spectroscopic Methods

Key spectroscopic techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for the butyl chains and potentially NH protons

    • 13C NMR would exhibit characteristic carbonyl signals around 170-180 ppm

  • Infrared (IR) Spectroscopy:

    • Characteristic C=O stretching absorptions (typically 1650-1700 cm-1)

    • NH stretching bands (approximately 3200-3400 cm-1)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 240

    • Fragmentation pattern likely showing loss of butyl groups

Chromatographic Methods

Analytical and preparative chromatography techniques suitable for this compound include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) (if sufficient volatility)

Future Research Directions

Several promising research directions could advance understanding of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione and expand its potential applications.

Structural and Property Investigations

  • Crystal Structure Determination: X-ray crystallography to elucidate solid-state structure and packing

  • Computational Studies: Molecular modeling to predict reactivity and properties

  • Solubility and Partition Coefficient Measurements: Determination of key physicochemical parameters

Biological Activity Screening

Investigation of potential biological activities similar to those reported for related triazine derivatives :

  • Enzyme Inhibition Assays: Testing against kinases, topoisomerases, and other relevant enzymes

  • Receptor Binding Studies: Evaluation of interactions with CNS receptors and other targets

  • Antimicrobial and Anticancer Screening: Assessment of potential therapeutic applications

Materials Science Applications

Exploration of potential applications in materials science:

  • Polymer Additives: Investigation as potential stabilizers or modifiers

  • Surface Chemistry: Evaluation of surface interaction properties

  • Coordination Chemistry: Studies of metal complex formation and properties

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